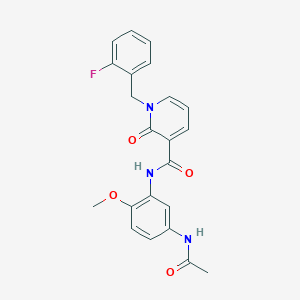

N-(5-acetamido-2-methoxyphenyl)-1-(2-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Descripción

Propiedades

IUPAC Name |

N-(5-acetamido-2-methoxyphenyl)-1-[(2-fluorophenyl)methyl]-2-oxopyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20FN3O4/c1-14(27)24-16-9-10-20(30-2)19(12-16)25-21(28)17-7-5-11-26(22(17)29)13-15-6-3-4-8-18(15)23/h3-12H,13H2,1-2H3,(H,24,27)(H,25,28) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWHGCPWGIKFQCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=C(C=C1)OC)NC(=O)C2=CC=CN(C2=O)CC3=CC=CC=C3F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20FN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-acetamido-2-methoxyphenyl)-1-(2-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Dihydropyridine Core: This step often involves the Hantzsch dihydropyridine synthesis, where an aldehyde, a β-keto ester, and ammonia or an amine are reacted under acidic or basic conditions to form the dihydropyridine ring.

Introduction of the Fluorobenzyl Group: This can be achieved through a nucleophilic substitution reaction where a fluorobenzyl halide reacts with the dihydropyridine intermediate.

Attachment of the Acetamido and Methoxyphenyl Groups: These groups can be introduced via amide bond formation and etherification reactions, respectively.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of automated reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.

Análisis De Reacciones Químicas

Types of Reactions

N-(5-acetamido-2-methoxyphenyl)-1-(2-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The dihydropyridine core can be oxidized to form pyridine derivatives.

Reduction: The carbonyl group in the dihydropyridine ring can be reduced to form alcohols.

Substitution: The methoxy and fluorobenzyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the methoxy or fluorobenzyl groups.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dihydropyridine core typically yields pyridine derivatives, while reduction of the carbonyl group results in alcohols.

Aplicaciones Científicas De Investigación

Biological Activities

The compound exhibits promising biological activities, particularly as a kinase inhibitor. Kinases are critical enzymes involved in various signaling pathways, and their dysregulation is often associated with cancer progression. The ability of this compound to inhibit specific kinases may lead to its use in targeted cancer therapies.

Kinase Inhibition

Research indicates that compounds with similar structures have shown efficacy in inhibiting various kinases involved in tumor growth and metastasis. For instance, studies have reported that modifications on the dihydropyridine scaffold can enhance selectivity and potency against specific kinases .

Cancer Treatment

The primary application of N-(5-acetamido-2-methoxyphenyl)-1-(2-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide lies in oncology. The compound's ability to inhibit kinase activity suggests it could be developed as a therapeutic agent for cancer treatment. Case studies have demonstrated that similar compounds can significantly reduce tumor size in preclinical models .

Metabolic Disorders

Additionally, there is emerging evidence that compounds within this chemical class may also influence metabolic pathways, potentially offering therapeutic benefits for conditions such as obesity and diabetes through modulation of energy homeostasis .

Data Table: Comparison of Kinase Inhibitors

Mecanismo De Acción

The mechanism by which N-(5-acetamido-2-methoxyphenyl)-1-(2-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The acetamido and methoxyphenyl groups can form hydrogen bonds and hydrophobic interactions with these targets, while the fluorobenzyl group can enhance binding affinity through halogen bonding. The dihydropyridine core can participate in redox reactions, influencing the compound’s biological activity.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes can be contrasted with other heterocyclic derivatives, such as β-lactam antibiotics and thiazolidine-based molecules. Below is a detailed analysis:

Structural Comparison

Functional and Pharmacological Differences

- Mechanism of Action: The PF 43(1) compounds (β-lactams) inhibit bacterial cell wall synthesis via covalent binding to transpeptidases .

- Bioavailability :

- Synthetic Complexity :

Research Findings and Limitations

- No direct pharmacological data for the dihydropyridine compound are available in the provided evidence. However, structural analogs with fluorobenzyl groups show enhanced metabolic stability in preclinical studies (e.g., cytochrome P450 resistance) .

Actividad Biológica

N-(5-acetamido-2-methoxyphenyl)-1-(2-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound of interest due to its potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies supported by diverse research findings.

Chemical Structure and Properties

The compound can be described by its IUPAC name, which reflects its complex structure consisting of a dihydropyridine core with various substituents. The presence of the acetamido and methoxy groups suggests potential interactions with biological targets, enhancing its pharmacological profile.

Molecular Formula

- Molecular Formula : C₁₅H₁₄FNO₃

Pharmacological Effects

- Analgesic Activity : Similar compounds have shown significant analgesic effects in animal models. For instance, derivatives of 5-acetamido-2-hydroxybenzoic acid demonstrated substantial anti-nociceptive properties in writhing tests and hot plate assays, indicating that modifications can enhance pain relief efficacy .

- Anti-inflammatory Properties : The compound's structure suggests potential anti-inflammatory activity. In studies involving carrageenan-induced paw edema models, related compounds exhibited reduced inflammation without significant toxicity .

- Cytotoxicity and Anticancer Activity : Research indicates that certain dihydropyridine derivatives can induce apoptosis in cancer cell lines. For example, compounds similar to N-(5-acetamido-2-methoxyphenyl)-1-(2-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide have shown promise in inhibiting tumor growth through intrinsic and extrinsic apoptotic pathways .

The biological activity of this compound may be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes like acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation in the nervous system .

- Receptor Interaction : Docking studies suggest that similar compounds bind effectively to COX-2 receptors, implicating their role in mediating inflammatory responses .

Table 1: Summary of Biological Activities

In Vivo Studies

In vivo studies have demonstrated that derivatives of the compound exhibit favorable pharmacokinetic properties, including good absorption and distribution characteristics. For instance, ADME predictions indicate high intestinal absorption rates and low toxicity profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.